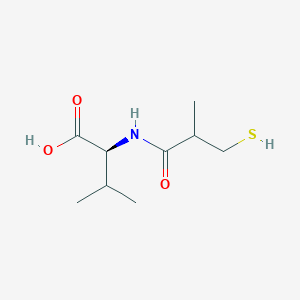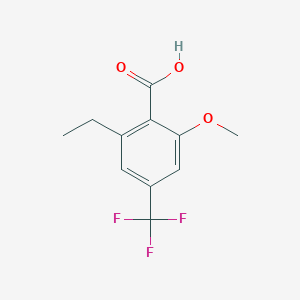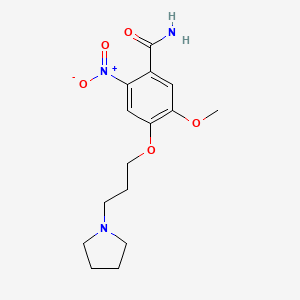
Silane, (3-iodophenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-iodophenyl)trimethyl- is an organosilicon compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-iodophenyl)trimethyl- typically involves the reaction of 3-iodophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, often using dry solvents to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production methods for Silane, (3-iodophenyl)trimethyl- are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylsilanes.
Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Reduction Reactions: The major product is the corresponding phenylsilane.
Scientific Research Applications
Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Phenyl(trimethyl)silane: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
(4-Iodophenyl)(trimethyl)silane: Similar structure but with the iodine atom in the para position, which can influence the reactivity and selectivity in certain reactions.
(3-Bromophenyl)(trimethyl)silane: Similar reactivity but with bromine as the leaving group, which can affect the reaction conditions and products.
Uniqueness: Silane, (3-iodophenyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
63520-49-0 |
|---|---|
Molecular Formula |
C9H13ISi |
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(3-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI Key |
HVBLGOGCBCNKEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)



![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)






